ビスマス酸バナジウム(V)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

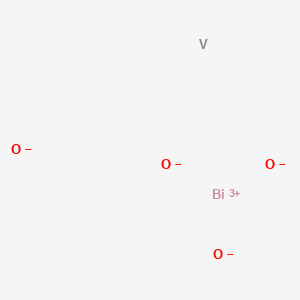

Bismuth vanadium tetraoxide is an inorganic compound with the chemical formula BiVO₄. It is a bright yellow solid that is widely studied for its photocatalytic properties, particularly in the field of environmental remediation. Bismuth vanadium tetraoxide is known for its narrow bandgap, resistance to corrosion, and low toxicity, making it an effective visible light-driven photocatalyst .

科学的研究の応用

Bismuth vanadium tetraoxide has a wide range of scientific research applications, including:

Environmental Remediation: It is used as a photocatalyst for the degradation of organic pollutants in water and air.

Biomedical Applications: Bismuth vanadium tetraoxide nanoparticles have been studied for their potential use in drug delivery, antimicrobial activity, and cancer therapy.

Energy Storage: The compound is also explored for its potential use in energy storage devices, such as batteries and supercapacitors.

作用機序

Target of Action

Bismuth vanadium oxide, also known as bismuth;trioxido(oxo)vanadium, Vanadic acid, bismuth salt, or Bismuth vanadium tetraoxide, is primarily used as a photocatalyst . Its primary targets are organic pollutants, including volatile organic compounds (VOCs), which are degraded under visible light irradiation .

Mode of Action

The mode of action of bismuth vanadium oxide is based on its photocatalytic properties . When exposed to visible light, it generates electron-hole pairs . The doping of vanadium can tune the intrinsic crystal and electronic structure of Bi2O3, causing partial amorphization in the Bi2O3 nanosheet and decreasing electron density around Bi active sites . This enhances the adsorption of pollutants and improves the photocatalytic efficiency .

Biochemical Pathways

The biochemical pathways involved in the action of bismuth vanadium oxide are related to the degradation of organic pollutants. Under visible light irradiation, the photocatalytic activity of bismuth vanadium oxide leads to the degradation of dye molecules and actual organic pollutants .

Result of Action

The result of the action of bismuth vanadium oxide is the degradation of organic pollutants, including VOCs . In addition, it has been shown to promote the growth of taproots and the development of lateral roots, enhance the length of the extension zone in roots, increase the number and size of leaf stomata and root activity, reduce the accumulation of ROS in seedlings, and change the expression levels of genes related to polyamines or hormones .

Action Environment

The action of bismuth vanadium oxide is influenced by environmental factors. For instance, its photocatalytic activity is dependent on the presence of visible light .

準備方法

Synthetic Routes and Reaction Conditions

Bismuth vanadium tetraoxide can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and precipitation reactions. The sol-gel method involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for precise control over the textural and surface properties of the material .

The hydrothermal method is another common approach, which involves the use of high-temperature and high-pressure water to crystallize the compound. This method can produce bismuth vanadium oxide with different crystal structures, such as monoclinic and tetragonal phases .

Industrial Production Methods

In industrial settings, bismuth vanadium oxide is often produced through high-temperature calcination or pH-controlled precipitation reactions. These methods allow for the large-scale production of the compound with consistent quality and properties .

化学反応の分析

Types of Reactions

Bismuth vanadium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a photocatalyst, it is particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth vanadium oxide include hydrogen peroxide, titanium dioxide, and various organic compounds. The reactions typically occur under ambient conditions or with the application of visible light to activate the photocatalytic properties of the compound .

Major Products Formed

The major products formed from reactions involving bismuth vanadium oxide depend on the specific reaction conditions and reagents used. In photocatalytic reactions, the compound can degrade organic pollutants into carbon dioxide, water, and other less harmful byproducts .

類似化合物との比較

Bismuth vanadium tetraoxide is often compared with other bismuth-based compounds, such as bismuth tungstate and bismuth molybdate. While all these compounds have photocatalytic properties, bismuth vanadium oxide is unique due to its narrow bandgap and high stability under visible light irradiation .

Similar Compounds

Bismuth tungstate (Bi₂WO₆): Known for its photocatalytic activity and high oxygen-ion conductivity.

Bismuth molybdate (Bi₂MoO₆): Used in photocatalysis and as a pigment.

Bismuth niobate (BiNbO₄): Studied for its dielectric properties and potential use in electronic devices.

Bismuth vanadium tetraoxide stands out among these compounds due to its unique combination of properties, making it a versatile material for various applications.

特性

CAS番号 |

14059-33-7 |

|---|---|

分子式 |

BiO4V |

分子量 |

323.919 g/mol |

IUPAC名 |

bismuth;trioxido(oxo)vanadium |

InChI |

InChI=1S/Bi.4O.V/q+3;;3*-1; |

InChIキー |

YNOWMDYNXXVJMC-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] |

正規SMILES |

[O-][V](=O)([O-])[O-].[Bi+3] |

Key on ui other cas no. |

53801-77-7 |

ピクトグラム |

Health Hazard |

同義語 |

ismuth vanadate bismuth vanadium tetraoxide BiVO4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)